8-Chloro-1-methylimidazo[1,5-a]pyrazine
Overview
Description
8-Chloro-1-methylimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a class to which 8-Chloro-1-methylimidazo[1,5-a]pyrazine belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of 8-Chloro-1-methylimidazo[1,5-a]pyrazine is characterized by the presence of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, can undergo various chemical reactions. These include direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
8-Chloro-1-methylimidazo[1,5-a]pyrazine is a solid compound . It has a molecular weight of 153.57 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Materials Science
Imidazo[1,5-a]pyridine derivatives have shown great potential in the field of materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .
Optoelectronic Devices
These compounds have been used in the development of optoelectronic devices . Their optical behaviors make them ideal for such applications .
Sensors
Imidazo[1,5-a]pyridine derivatives have been used in the creation of sensors . Their luminescent properties can be leveraged for sensing applications .
Anti-Cancer Drugs
In the pharmaceutical field, these compounds have shown promise as anti-cancer drugs . Their biological properties could potentially be harnessed for therapeutic applications .
5. Emitters for Confocal Microscopy and Imaging These compounds have also been used as emitters for confocal microscopy and imaging . This is another example of how their optical behaviors can be utilized .
Agrochemicals
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals . This suggests that 8-Chloro-1-methylimidazo[1,5-a]pyrazine could potentially have applications in this field .
Pharmaceuticals
Apart from anti-cancer drugs, imidazo[1,5-a]pyridine derivatives are also found in a variety of other pharmaceuticals . This indicates a wide range of possible applications in medicinal chemistry .
Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . This suggests that 8-Chloro-1-methylimidazo[1,5-a]pyrazine could also be of interest in the development of new synthetic methodologies .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on further exploring the potential applications of these compounds in various branches of chemistry .
properties
IUPAC Name |
8-chloro-1-methylimidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-6-7(8)9-2-3-11(6)4-10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSXOANLIQAKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=CN2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-methylimidazo[1,5-a]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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